Megalomycin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

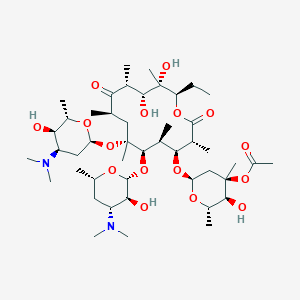

Megalomycin C, also known as this compound, is a useful research compound. Its molecular formula is C46H82N2O16 and its molecular weight is 919.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Introduction to Megalomycin C

This compound is a natural macrolide antibiotic derived from the actinomycete Micromonospora species. It is structurally similar to erythromycin and exhibits a range of biological activities, including antiviral, antiparasitic, and antibacterial effects. This article focuses on the scientific research applications of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Antiviral Activity

This compound has demonstrated potent antiherpetic activity against Herpes Simplex Virus type 1 (HSV-1). Research indicates that it effectively prevents HSV-1 multiplication at non-cytotoxic concentrations, suggesting its potential use in treating herpes infections . The compound inhibits the incorporation of mannose and galactosamine into viral proteins, leading to the formation of non-infectious viral particles with improperly glycosylated glycoproteins .

Antiparasitic Properties

The compound also exhibits antiparasitic properties. Studies have indicated its efficacy against various parasitic infections, although detailed mechanisms remain under investigation. The biosynthesis pathways of this compound highlight its versatility in targeting different pathogens through distinct biochemical interactions .

Antibacterial Effects

This compound's antibacterial properties are attributed to its ability to inhibit bacterial protein synthesis. It has been particularly effective against Gram-positive bacteria, similar to other macrolides like erythromycin. This characteristic positions this compound as a potential alternative in treating antibiotic-resistant bacterial strains .

Virology

This compound is being studied for its potential applications in virology, particularly concerning its mechanisms that disrupt viral replication without harming host cells. Its unique profile could lead to new treatments for viral infections resistant to current antiviral therapies.

Antimicrobial Resistance Studies

With the rise of multidrug-resistant pathogens, this compound's effectiveness against resistant strains makes it a subject of interest in antimicrobial resistance research. Investigating its biosynthetic pathways can provide insights into developing new antibiotics through combinatorial biosynthesis techniques .

Glycosylation Research

The compound's ability to interfere with glycosylation processes opens avenues for research into glycoprotein synthesis and modification. Understanding how this compound affects these processes can lead to advancements in vaccine development and therapeutic interventions targeting glycosylation-dependent diseases .

Case Study 1: Antiviral Efficacy Against HSV-1

A study conducted on BHK-21 cells demonstrated that this compound significantly reduced HSV-1 replication without cytotoxic effects on host cells. The results indicated that while viral DNA synthesis remained unaffected, the glycoproteins necessary for viral infectivity were improperly processed due to the antibiotic's action .

Case Study 2: Antiparasitic Activity

Research into the antiparasitic effects of this compound highlighted its potential against protozoan parasites. In vitro studies showed promising results against Leishmania species, suggesting that further exploration could yield new therapeutic options for treating parasitic infections resistant to existing medications .

Case Study 3: Antibiotic Resistance

In a comparative study of this compound's effectiveness against antibiotic-resistant strains of Staphylococcus aureus, findings revealed that it maintained significant antibacterial activity where traditional antibiotics failed. This underscores its potential role in addressing the growing concern of antibiotic resistance in clinical settings .

Propriétés

Numéro CAS |

101027-35-4 |

|---|---|

Formule moléculaire |

C46H82N2O16 |

Poids moléculaire |

919.1 g/mol |

Nom IUPAC |

[(2S,3S,4R,6R)-6-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-3-hydroxy-2,4-dimethyloxan-4-yl] acetate |

InChI |

InChI=1S/C46H82N2O16/c1-17-32-46(12,56)39(53)24(4)35(50)22(2)20-45(11,64-33-19-31(48(15)16)36(51)27(7)58-33)41(62-43-37(52)30(47(13)14)18-23(3)57-43)25(5)38(26(6)42(55)60-32)61-34-21-44(10,63-29(9)49)40(54)28(8)59-34/h22-28,30-34,36-41,43,51-54,56H,17-21H2,1-16H3/t22-,23+,24+,25+,26-,27+,28+,30-,31-,32-,33+,34+,36+,37+,38+,39-,40+,41-,43-,44-,45-,46-/m1/s1 |

Clé InChI |

NUUJSKZDERPQHB-WOEOKSAPSA-N |

SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC(=O)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O |

SMILES isomérique |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC(=O)C)C)O[C@@H]3[C@H]([C@@H](C[C@@H](O3)C)N(C)C)O)(C)O[C@H]4C[C@H]([C@H]([C@@H](O4)C)O)N(C)C)C)C)O)(C)O |

SMILES canonique |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC(=O)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC4CC(C(C(O4)C)O)N(C)C)C)C)O)(C)O |

Synonymes |

megalomicin C megalomycin C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.